molecular formula C8H6BrCl2NO4S B2633857 2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid CAS No. 731815-65-9

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid

Cat. No.: B2633857
CAS No.: 731815-65-9
M. Wt: 363
InChI Key: CPFMSAOWIALYPS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C8H6BrCl2NO4S. It is characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a benzene ring, along with an acetic acid moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dichlorobenzenesulfonamide.

    Reaction with Acetic Acid: The sulfonamide is reacted with acetic acid under controlled conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound may contribute to the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dichlorobenzenesulfonamide: This compound is similar in structure but lacks the acetic acid moiety.

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Another related compound with different halogen substitutions.

Uniqueness

2-(4-Bromo-2,6-dichlorobenzenesulfonamido)acetic acid is unique due to the presence of both sulfonamide and acetic acid groups, which can confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-bromo-2,6-dichlorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO4S/c9-4-1-5(10)8(6(11)2-4)17(15,16)12-3-7(13)14/h1-2,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFMSAOWIALYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)NCC(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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